molecular formula C6H16N2S2 B1230252 1,2-Bis(2-aminoethylthio)ethane CAS No. 21057-05-6

1,2-Bis(2-aminoethylthio)ethane

Cat. No.: B1230252
CAS No.: 21057-05-6
M. Wt: 180.3 g/mol
InChI Key: JFODQDKKGQHJBB-UHFFFAOYSA-N
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Description

1,2-Bis(2-aminoethylthio)ethane, also known as this compound, is a useful research compound. Its molecular formula is C6H16N2S2 and its molecular weight is 180.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structure and Molecular Interactions : The structure of compounds related to 1,2-Bis(2-aminoethylthio)ethane has been extensively studied. For instance, Bandoli et al. (1993) analyzed the structure of a similar compound, trans-bis(ethane-1,2- dithiolato[2−]-S,S′)bis(3-aminopyrazole)tin(IV), which forms discrete, monomeric, trans-octahedral units. Such structural insights are crucial in understanding the chemical and physical properties of these compounds (Bandoli, Dolmella, Peruzzo, & Plazzogna, 1993).

  • Polyaddition Behavior : The polyaddition behavior of bis(five- and six-membered cyclic carbonate)s with diamines, including derivatives of this compound, was studied by Tomita et al. (2001). They found differences in reactivity and molecular weight of the resulting polymers based on the structure of the starting materials. This research has implications for the development of new polymers with specific properties (Tomita, Sanda, & Endo, 2001).

  • Crystal Structure Analysis : The crystal structure of derivatives of this compound, like 1,2-bis­(2-amino­phen­oxy)ethane, has been examined, revealing intermolecular interactions and hydrogen-bonding patterns. These studies provide insight into the potential applications of these compounds in crystal engineering and materials science (Rademeyer, Barkhuizen, Kruger, & Maguire, 2005).

  • Catalytic Applications : In 2014, Prakash et al. explored half-sandwich complexes of Rh(III) and Ir(III) with bis(chalcogenoethers), including derivatives of this compound. These complexes showed potential in catalytic Oppenauer-Type Oxidation and Transfer Hydrogenation, indicating their utility in organic synthesis and catalysis (Prakash, Sharma, Joshi, Gupta, & Singh, 2014).

  • Electrochemical Properties and Applications : The electrochemical characterization of metal complexes with derivatives of this compound has been a subject of research, providing insights into their potential applications in electrochemistry and materials science. For instance, the study by Temel et al. (2012) on thio Schiff base ligand and its metal complexes opened avenues in the fabrication of organic–inorganic hybrid devices (Temel, Paşa, Ocak, Yilmaz, Demir, & Özdemir, 2012).

  • Synthesis and Chemical Reactions : Research into the synthesis and chemical reactions of compounds related to this compound provides valuable knowledge for chemical synthesis. For example, the work by Andrianov et al. (1973) on the reaction of 1,2-bis(methyldichlorosilyl)ethane with ammonia and amines contributes to our understanding of organosilicon chemistry (Andrianov, Kotrelev, Prudnik, & Lukovnikov, 1973).

Safety and Hazards

The safety data sheet for a similar compound, 1,2-bis(2-aminophenoxy)-ethane-N,N,N’,N’-tetraacetic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-[2-(2-aminoethylsulfanyl)ethylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2S2/c7-1-3-9-5-6-10-4-2-8/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFODQDKKGQHJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCSCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175282
Record name 1,8-Diamine-3,6-dithiaoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21057-05-6
Record name 1,8-Diamine-3,6-dithiaoctane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021057056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Diamine-3,6-dithiaoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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